1-benzoylpropyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Overview
Description
1-benzoylpropyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as BDAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BDAA belongs to the class of isoindoline-1,3-dione derivatives, which have been shown to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-benzoylpropyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of viral replication, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzoylpropyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, this compound can be difficult to synthesize, and the synthesis process can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-benzoylpropyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound and other isoindoline-1,3-dione derivatives. Another area of interest is the identification of the precise mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the potential use of this compound in combination with other anticancer or antiviral agents, as well as its potential use in the treatment of other diseases such as inflammatory disorders.
Scientific Research Applications
1-benzoylpropyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. In particular, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, as well as human cytomegalovirus.
properties
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO5/c1-2-16(18(24)12-6-4-3-5-7-12)27-17(23)11-22-19(25)14-9-8-13(21)10-15(14)20(22)26/h3-10,16H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNKGXDUBQXMRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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